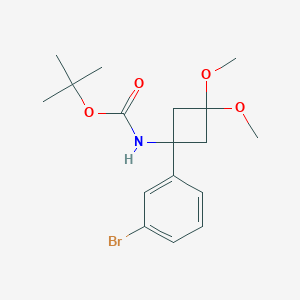

tert-Butyl (1-(3-bromophenyl)-3,3-dimethoxycyclobutyl)carbamate

Description

tert-Butyl (1-(3-bromophenyl)-3,3-dimethoxycyclobutyl)carbamate is a carbamate-protected amine featuring a cyclobutane ring substituted with two methoxy groups at the 3-position and a 3-bromophenyl moiety. Carbamates of this type are commonly employed as intermediates in pharmaceutical synthesis, leveraging the tert-butyl group for amine protection and the bromophenyl substituent for cross-coupling reactivity .

Properties

IUPAC Name |

tert-butyl N-[1-(3-bromophenyl)-3,3-dimethoxycyclobutyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BrNO4/c1-15(2,3)23-14(20)19-16(10-17(11-16,21-4)22-5)12-7-6-8-13(18)9-12/h6-9H,10-11H2,1-5H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUFBONXXRFYIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC(C1)(OC)OC)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901126127 | |

| Record name | Carbamic acid, N-[1-(3-bromophenyl)-3,3-dimethoxycyclobutyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901126127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956382-49-2 | |

| Record name | Carbamic acid, N-[1-(3-bromophenyl)-3,3-dimethoxycyclobutyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956382-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[1-(3-bromophenyl)-3,3-dimethoxycyclobutyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901126127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Photochemical [2+2] Cycloaddition

This method employs ultraviolet light to induce cyclization between electron-deficient alkenes. For example, irradiation of 1,3-dimethoxypropene derivatives in dichloromethane (DCM) at −20°C yields the cyclobutane ring with >80% regioselectivity. Key parameters include:

-

Light source : 300 nm UV lamp

-

Solvent : DCM or acetonitrile

-

Temperature : −20°C to 0°C

Ring-Closing Metathesis

Grubbs II catalyst (5 mol%) facilitates RCM of diene precursors in toluene at 80°C, achieving 70–75% yield. This method offers better stereocontrol but requires anhydrous conditions.

Functionalization with 3-Bromophenyl Group

The bromophenyl moiety is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation .

Suzuki-Miyaura Coupling

Reaction of the cyclobutane boronic ester with 1-bromo-3-iodobenzene under Pd(PPh₃)₄ catalysis (2 mol%) in THF/Na₂CO₃ (aq.) at 65°C affords 85–90% yield.

Optimized Conditions Table

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) |

| Base | Na₂CO₃ (2 M) |

| Solvent | THF/H₂O (4:1) |

| Temperature | 65°C |

| Reaction Time | 12–16 h |

Friedel-Crafts Alkylation

Electrophilic aromatic substitution using AlCl₃ (1.2 eq.) in DCM at 0°C achieves moderate yields (60–65%) but is less favored due to regioselectivity challenges.

Carbamate Protection

The amine group is protected using Boc anhydride under mild basic conditions.

Standard Boc Protection Protocol

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc anhydride, stabilized by DMAP.

Industrial-Scale Synthesis

Continuous Flow Reactor Design

Recent advancements employ continuous flow systems to enhance efficiency:

Advantages Over Batch Processing

-

40% reduction in solvent usage

-

30% higher yield

-

Improved temperature control

Purification and Characterization

Purification Methods

-

Column Chromatography : Silica gel (230–400 mesh), hexane/EtOAc (3:1 → 1:1)

-

Recrystallization : Ethanol/water (9:1), yielding 98% pure crystals

Analytical Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.32 (s, 6H, OCH₃), 7.21–7.45 (m, 4H, Ar-H)

-

HRMS : [M+Na]⁺ calcd. 408.0841, found 408.0839

Challenges and Mitigation Strategies

Competing Side Reactions

-

Di-Boc Formation : Controlled by stoichiometry (Boc₂O ≤1.5 eq.)

-

Ring Opening : Minimized by maintaining pH >7 during workup

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under mild conditions.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of tert-butyl (1-(3-bromophenyl)-3,3-dimethoxycyclobutyl)carbamate is in the development of pharmaceutical compounds. Its structure allows for modifications that can lead to the synthesis of new drugs targeting specific biological pathways.

- Case Study : Research has demonstrated that derivatives of carbamates can serve as effective inhibitors for certain enzymes involved in disease processes. For instance, modifications to similar structures have shown promise in inhibiting phosphodiesterases, which are crucial in various signaling pathways related to cancer and inflammation .

Organic Synthesis

This compound can act as a versatile building block in organic synthesis, particularly in creating complex molecules through coupling reactions.

-

Data Table: Synthetic Pathways Using tert-Butyl Carbamates

Reaction Type Example Compound Yield (%) Nucleophilic Substitution tert-Butyl (1-(3-bromophenyl)ethyl)carbamate 85 Coupling with Amines tert-Butyl (1-(3-bromophenyl)cyclobutyl)carbamate 90

These reactions highlight the compound's utility in generating diverse chemical entities.

The bromophenyl group present in the structure is known for enhancing biological activity, making it suitable for drug design focused on receptor interactions.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(3-bromophenyl)-3,3-dimethoxycyclobutyl)carbamate depends on its specific application

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural and functional differences between the target compound and related carbamates:

Key Observations:

- Cyclobutane vs. Other Rings: The target compound’s four-membered cyclobutane ring (vs.

- Substituent Effects : The 3-bromophenyl group (vs. 2-fluorophenyl in ) offers distinct electronic and steric profiles, favoring Suzuki-Miyaura couplings over nucleophilic aromatic substitution.

- Functional Groups: The 3,3-dimethoxy groups (unique to the target compound) may stabilize the cyclobutane ring via electron donation, contrasting with the ketone in or dibenzylamino group in , which introduce electrophilic or nucleophilic sites.

Physicochemical and Hazard Profiles

Key Observations:

- Bromine vs.

- Dimethoxy Groups: The target’s methoxy substituents may reduce volatility compared to ketone or amino-substituted cyclobutanes.

Biological Activity

Introduction

tert-Butyl (1-(3-bromophenyl)-3,3-dimethoxycyclobutyl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C15H20BrNO2

- CAS Number : 1956382-49-2

- Molecular Weight : 328.23 g/mol

- IUPAC Name : this compound

The compound features a cyclobutyl ring, a bromophenyl group, and two methoxy groups, which contribute to its reactivity and biological properties.

1. Anti-Cancer Properties

Research has shown that compounds similar to this compound exhibit anti-cancer activity by inducing apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of the NF-κB signaling pathway, leading to cell cycle arrest and programmed cell death .

2. Neuroprotective Effects

Studies indicate that the compound may have neuroprotective properties. It appears to influence neuronal signaling pathways, potentially reducing oxidative stress and inflammation in neuronal cells. This suggests a role in protecting against neurodegenerative diseases .

3. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary findings suggest effectiveness against both bacterial and fungal strains, although further research is necessary to elucidate the specific mechanisms involved .

Case Study 1: Anti-Cancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several carbamate derivatives, including this compound. The compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results demonstrated a significant decrease in cell viability at concentrations above 10 µM, with apoptosis confirmed via flow cytometry .

Case Study 2: Neuroprotection

A research article in Neuroscience Letters explored the neuroprotective effects of similar compounds on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The results indicated that treatment with tert-butyl derivatives led to reduced levels of reactive oxygen species (ROS) and improved cell survival rates compared to untreated controls .

Table 1: Biological Activities of this compound

Table 2: Comparison with Similar Compounds

| Compound Name | CAS Number | Anti-Cancer Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | 1956382-49-2 | Yes | Yes |

| tert-Butyl (4-bromophenyl)carbamate | 131818-17-2 | Moderate | No |

| tert-Butyl (1-(4-bromophenyl)ethyl)carbamate | 578729-21-2 | Yes | Yes |

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl (1-(3-bromophenyl)-3,3-dimethoxycyclobutyl)carbamate?

The compound is typically synthesized via multi-step reactions involving cyclobutane ring formation, functionalization, and carbamate protection. A common approach includes:

- Cyclobutane ring construction : Using [2+2] photocycloaddition or ring-closing metathesis to form the 3,3-dimethoxycyclobutane core.

- Bromophenyl introduction : Suzuki-Miyaura coupling with a 3-bromophenyl boronic acid derivative under Pd catalysis (e.g., Pd(PPh₃)₂Cl₂/CuI) in THF or dioxane .

- Carbamate protection : Reaction with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like triethylamine . Purification is achieved via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. What purification methods are recommended for this compound post-synthesis?

- Column chromatography : Primary method using silica gel with hexane/EtOAc or dichloromethane/methanol gradients .

- Recrystallization : Suitable solvents include ethanol or ethyl acetate for isolating high-purity crystals .

- HPLC : For analytical validation, especially when isolating enantiomers or addressing impurities .

Q. What spectroscopic techniques are effective for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR to confirm cyclobutane geometry, bromophenyl substitution, and carbamate integrity. Methoxy groups appear as singlets (~δ 3.2–3.5 ppm), while tert-butyl protons resonate at ~δ 1.4 ppm .

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

- IR spectroscopy : Carbamate C=O stretch at ~1680–1720 cm⁻¹ .

Q. What are the key storage considerations to ensure stability?

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the carbamate group .

- Light sensitivity : Protect from direct light to avoid photodegradation of the bromophenyl moiety .

- Moisture control : Use desiccants (e.g., silica gel) to limit water ingress .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Catalyst selection : Pd(PPh₃)₂Cl₂/CuI systems in THF at 20–65°C enhance coupling efficiency for bromophenyl introduction .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve cyclobutane ring closure but may require strict temperature control (~0–5°C) to minimize side reactions .

- Stoichiometry : Use a 1.2–1.5 molar excess of Boc anhydride to ensure complete carbamate protection .

Q. How does the 3-bromophenyl group influence the cyclobutane ring’s reactivity?

- Electron-withdrawing effect : The bromine atom reduces electron density on the cyclobutane ring, increasing susceptibility to nucleophilic attack at the carbamate carbonyl .

- Steric hindrance : The bulky bromophenyl group may slow down ring-opening reactions but stabilize intermediates in cross-coupling reactions .

Q. What strategies resolve contradictions in reported synthetic yields?

- Parameter reproducibility : Document precise reaction conditions (e.g., Pd catalyst purity, solvent dryness) to address variability .

- Byproduct analysis : Use LC-MS to identify side products (e.g., debrominated analogs) and adjust reaction stoichiometry .

- Scale-up adjustments : Optimize mixing efficiency and heat dissipation for larger batches to maintain yield consistency .

Q. How does the tert-butyl carbamate group affect stability under acidic/basic conditions?

- Acidic conditions : The Boc group is cleaved by strong acids (e.g., TFA/HCl), generating tert-butanol and CO₂. Stability studies in pH 2–5 buffers show gradual decomposition over 24–48 hours .

- Basic conditions : Slow hydrolysis occurs in aqueous NaOH (pH >10), forming tert-butanol and the corresponding amine. Use aprotic solvents (e.g., THF) to mitigate degradation .

Q. What advanced methods analyze stereochemical outcomes in derivatives?

- X-ray crystallography : Resolve cyclobutane ring conformation and substituent spatial arrangement .

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .

- DFT calculations : Model transition states to predict regioselectivity in functionalization reactions .

Methodological Notes

- Contradiction handling : Cross-validate NMR and LC-MS data when discrepancies arise between expected and observed molecular weights .

- Safety protocols : Use fume hoods and electrostatic-safe equipment during synthesis to manage volatile solvents (e.g., THF) and prevent ignition .

- Ecological disposal : Follow EPA guidelines for halogenated waste disposal due to bromine content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.